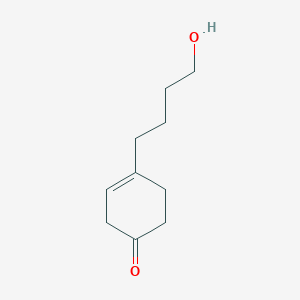
4-(4-Hydroxybutyl)cyclohex-3-ene-1-one
Cat. No. B8318369
M. Wt: 168.23 g/mol
InChI Key: OXJSLIUWIAEXNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05153214
Procedure details


A suspension of 4.76 g of 1-methoxy-4-(4-hydroxybutyl)-cyclohexa-1,4-diene in 75 ml 1N sulfuric acid is stirred at room temperature for 1.5 h and extracted with methylene chloride (2×40 ml). The combined organic extracts are washed with saturated sodium bicarbonate, dried (MgSO4), filtered and subjected to evaporation to obtain 4-(4-hydroxybutyl)-cyclohex-3-ene-1-one as an oil.
Quantity
4.76 g
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
C[O:2][C:3]1[CH2:8][CH:7]=[C:6]([CH2:9][CH2:10][CH2:11][CH2:12][OH:13])[CH2:5][CH:4]=1>S(=O)(=O)(O)O>[OH:13][CH2:12][CH2:11][CH2:10][CH2:9][C:6]1[CH2:7][CH2:8][C:3](=[O:2])[CH2:4][CH:5]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4.76 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CCC(=CC1)CCCCO
|
|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
solvent
|
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
is stirred at room temperature for 1.5 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with methylene chloride (2×40 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic extracts are washed with saturated sodium bicarbonate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
subjected to evaporation
|
Outcomes


Product
Details
Reaction Time |
1.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OCCCCC1=CCC(CC1)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
